molecular formula C15H31N3O B7917459 (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7917459
M. Wt: 269.43 g/mol
InChI Key: RKKXNFFAXIAJOX-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a complex organic compound with a unique structure that includes a piperidine ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a piperidine derivative with an appropriate alkyl halide, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Catalytic hydrogenation and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-{3-[(methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
  • 2-Amino-1-{3-[(ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
  • 2-Amino-1-{3-[(propyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Uniqueness

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is unique due to its specific stereochemistry and the presence of the isopropyl-methyl-amino group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-7-13(10-18)9-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKXNFFAXIAJOX-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.